molecular formula C10H7ClO2 B14342296 6-Chloro-3-methylene-2-chromanone CAS No. 92532-90-6

6-Chloro-3-methylene-2-chromanone

Katalognummer: B14342296
CAS-Nummer: 92532-90-6
Molekulargewicht: 194.61 g/mol
InChI-Schlüssel: OGUYIHAZDRWKOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-methylene-2-chromanone is an organic compound belonging to the chromanone family Chromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring The presence of a chlorine atom at the 6th position and a methylene group at the 3rd position makes this compound unique

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methylene-2-chromanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-chloro-2-hydroxyacetophenone with formaldehyde in the presence of a base, leading to the formation of the chromanone structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-3-methylene-2-chromanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted chromanones and chroman derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-methylene-2-chromanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Chloro-3-methylene-2-chromanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation . The pathways involved often include oxidative stress and the modulation of signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the specific positioning of the chlorine and methylene groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

92532-90-6

Molekularformel

C10H7ClO2

Molekulargewicht

194.61 g/mol

IUPAC-Name

6-chloro-3-methylidene-4H-chromen-2-one

InChI

InChI=1S/C10H7ClO2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-3,5H,1,4H2

InChI-Schlüssel

OGUYIHAZDRWKOB-UHFFFAOYSA-N

Kanonische SMILES

C=C1CC2=C(C=CC(=C2)Cl)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.